molecular formula C27H31ClN4O4 B6517541 N-[(2-chlorophenyl)methyl]-4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide CAS No. 899937-52-1

N-[(2-chlorophenyl)methyl]-4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide

Cat. No.: B6517541
CAS No.: 899937-52-1
M. Wt: 511.0 g/mol
InChI Key: CZIWUVGUVHWFDQ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a quinazolinone derivative characterized by:

  • A 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl core, a scaffold known for bioactivity in medicinal chemistry.
  • A butanamide chain at position 4, linked to a 2-chlorobenzyl moiety, which may enhance binding affinity through hydrophobic interactions.

This compound’s synthesis likely involves multi-step reactions, including cyclization of substituted anthranilic acid derivatives, followed by coupling with chloroacetamide intermediates and cyclohexylcarbamoyl groups .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c28-22-13-6-4-9-19(22)17-29-24(33)15-8-16-31-26(35)21-12-5-7-14-23(21)32(27(31)36)18-25(34)30-20-10-2-1-3-11-20/h4-7,9,12-14,20H,1-3,8,10-11,15-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIWUVGUVHWFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
  • Key Differences :
    • Substituent: Acetamide chain (shorter than butanamide).
    • Aromatic Group: 2,4-Dichlorophenyl (vs. 2-chlorophenyl).
  • Implications: The dichlorophenyl group may increase steric hindrance, reducing target binding efficiency compared to the monochlorophenyl analogue.
Quinazolinone-Pyrazole Carbamide Derivatives ()
  • Key Differences :
    • Substituent: Pyrazole carbamide (vs. cyclohexylcarbamoyl).
    • Bioactivity: Demonstrated antifungal activity against Rhizoctonia solani.
Chloro Methyl Quinazolinone-Amino Acid Derivatives ()
  • Key Differences: Substituent: Amino acid derivatives (e.g., glycine) attached to the quinazolinone core. Bioactivity: Moderate antimicrobial activity (antibacterial/antifungal).
  • The butanamide chain in the target compound may offer better metabolic stability than amino acid-linked analogues .

Functional Group Variations

Thioacetamide and Sulfanyl Derivatives ()
  • Examples :
    • N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide ().
    • 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ().
  • Key Differences :
    • Sulfur-containing groups (sulfanyl, thioacetamide) replace carbamoyl/amide groups.
  • Implications :
    • Sulfur atoms increase electron density, altering reactivity in redox environments.
    • These derivatives may exhibit higher electrophilicity, affecting toxicity profiles compared to the target compound’s carbamoyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[(2,4-Dichlorophenyl)methyl] Acetamide () Pyrazole Carbamide ()
Molecular Weight ~500 g/mol (estimated) ~400 g/mol ~450 g/mol
LogP High (cyclohexyl group) Moderate (dichlorophenyl) Moderate (pyrazole)
Solubility Low (hydrophobic substituents) Moderate Low
Synthetic Route Multi-step coupling Oxidative cyclization + coupling Pyrazole conjugation + coupling

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